molecular formula C8H4BrN3 B14052929 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Cat. No.: B14052929
M. Wt: 222.04 g/mol
InChI Key: WMSKSAJCJSRXPP-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that features a bromine atom, a pyrrolo[2,3-c]pyridine core, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-c]pyridine derivatives
  • 1H-pyrrolo[3,2-c]pyridine derivatives

Uniqueness

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carbonitrile groups make it a versatile intermediate for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H

InChI Key

WMSKSAJCJSRXPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=CN2)Br)C#N

Origin of Product

United States

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